molecular formula C15H20N2O2 B5820639 N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide

N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide

Cat. No.: B5820639
M. Wt: 260.33 g/mol
InChI Key: WYMIHGCMPZLCMN-UHFFFAOYSA-N
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Description

N’-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide is a chemical compound with a complex structure that includes a cyclohexyl group, an acetyl group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with 2-cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives where the acetyl group is replaced by other functional groups.

Scientific Research Applications

N’-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(cyclohexylacetyl)oxy]benzenecarboximidamide
  • N-(2-Cyclohexylacetoxy)-3-nitrobenzenecarboximidamide

Uniqueness

N’-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-cyclohexylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c16-15(13-9-5-2-6-10-13)17-19-14(18)11-12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMIHGCMPZLCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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